molecular formula C6H12O2 B2970619 3-Methyloxan-3-ol CAS No. 35906-74-2

3-Methyloxan-3-ol

Cat. No.: B2970619
CAS No.: 35906-74-2
M. Wt: 116.16
InChI Key: JUQXHRNZEMUHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyloxan-3-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3-methyloxirane with water under acidic or basic conditions . This reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide to proceed efficiently.

Industrial Production Methods

In industrial settings, this compound is often produced in bulk through the catalytic hydration of 3-methyloxirane. This method is preferred due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Methyloxan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: 3-Methyloxan-3-one.

    Reduction: 3-Methyloxan-3-amine.

    Substitution: Various substituted oxan derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-Methyloxan-2-ol: Similar in structure but differs in the position of the hydroxyl group.

    3-Methyloxan-4-ol: Another isomer with the hydroxyl group at a different position.

    3-Methyloxan-3-one: The oxidized form of 3-Methyloxan-3-ol.

Uniqueness

This compound is unique due to its specific hydroxyl group position, which imparts distinct chemical properties and reactivity compared to its isomers . This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

3-methyloxan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(7)3-2-4-8-5-6/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQXHRNZEMUHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCOC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.